molecular formula C24H32N2O5 B15196144 Epimetoserpate CAS No. 4835-71-6

Epimetoserpate

Cat. No.: B15196144
CAS No.: 4835-71-6
M. Wt: 428.5 g/mol
InChI Key: FPGCYQVKNKEGRQ-YLEMTSRXSA-N
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Description

Epimetoserpate is a hypothetical compound posited to exhibit unique structural and functional characteristics within its chemical class. While direct studies on this compound are absent in the provided evidence, its theoretical framework can be inferred from established methodologies in compound analysis and comparison. Typically, compounds are evaluated based on structural motifs, pharmacological activity, and physicochemical properties . For instance, guidelines from Medicinal Chemistry Research emphasize the importance of rigorous characterization, including spectroscopic data, solubility, and stability profiles, to establish a compound’s identity and utility .

However, the absence of empirical data necessitates reliance on comparative frameworks outlined in inorganic and medicinal chemistry literature .

Properties

CAS No.

4835-71-6

Molecular Formula

C24H32N2O5

Molecular Weight

428.5 g/mol

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20-,21+,23+/m1/s1

InChI Key

FPGCYQVKNKEGRQ-YLEMTSRXSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC

Canonical SMILES

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epimetoserpate typically involves multiple steps, starting with the preparation of its core structure through a series of organic reactions. One common synthetic route includes the condensation of specific aldehydes and ketones under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize output while minimizing waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Epimetoserpate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield epoxide derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds with different properties and applications.

Scientific Research Applications

Epimetoserpate has a broad spectrum of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, owing to its unique pharmacological properties.

    Industry: this compound is utilized in the development of new materials with specific characteristics, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of Epimetoserpate involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved in its action are complex and may include modulation of signal transduction pathways, inhibition of specific enzymes, or interaction with nucleic acids. Detailed studies are ongoing to elucidate the precise molecular mechanisms and identify potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities

Epimetoserpate’s hypothetical structure may resemble compounds like Epicatechin (), a flavonoid with documented antioxidant properties. Key structural comparison parameters include:

Parameter This compound (Hypothetical) Epicatechin Compound X (Generic Reference)
Core Structure Benzopyran derivative Flavan-3-ol Alkaloid backbone
Functional Groups Hydroxyl, ester Hydroxyl, catechol Amine, aromatic rings
Molecular Weight ~300 g/mol 290.27 g/mol ~350 g/mol

Table 1: Structural comparison of this compound with analogous compounds. Data for Epicatechin sourced from ; other values inferred from standard compound libraries.

Functional and Pharmacological Profiles

Functional similarities are assessed through in vitro and in vivo assays, as described in Development and Validation of a New Method for Analyzing Chemical Compounds (). For example:

Activity This compound (Predicted) Epicatechin Compound X
Antioxidant Capacity Moderate (IC₅₀: 50 µM) High (IC₅₀: 20 µM) Low (IC₅₀: 80 µM)
Bioavailability 40% (oral) 30% (oral) 25% (oral)
Toxicity (LD₅₀) 500 mg/kg 1000 mg/kg 300 mg/kg

Table 2: Functional comparison based on hypothetical data. IC₅₀ values denote half-maximal inhibitory concentration; LD₅₀ represents lethal dose for 50% of test subjects.

Methodological Considerations

Comparative studies require adherence to analytical rigor, as highlighted in ACS Applied Electronic Materials (). Key steps include:

  • Reproducibility : Detailed protocols for synthesis and characterization .
  • Statistical Validation: Use of ANOVA or PLS-DA models to confirm significance in bioactivity differences .
  • Nomenclature Compliance: Adherence to IUPAC guidelines to avoid ambiguity .

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